molecular formula C16H6O7 B1315862 4-((1,3-Dioxo-1,3-dihydroisobenzofuran-5-yl)oxy)isobenzofuran-1,3-dione CAS No. 50662-95-8

4-((1,3-Dioxo-1,3-dihydroisobenzofuran-5-yl)oxy)isobenzofuran-1,3-dione

Cat. No.: B1315862
CAS No.: 50662-95-8
M. Wt: 310.21 g/mol
InChI Key: OPVHOFITDJSMOD-UHFFFAOYSA-N
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Description

4-((1,3-Dioxo-1,3-dihydroisobenzofuran-5-yl)oxy)isobenzofuran-1,3-dione is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features two isobenzofuran-1,3-dione groups connected via an oxygen bridge, forming a symmetrical and highly reactive molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1,3-Dioxo-1,3-dihydroisobenzofuran-5-yl)oxy)isobenzofuran-1,3-dione typically involves the reaction of phthalic anhydride with hydroquinone under controlled conditions. The reaction proceeds through an esterification process, followed by cyclization to form the desired product. The general reaction conditions include:

    Reactants: Phthalic anhydride and hydroquinone

    Catalysts: Acidic catalysts such as sulfuric acid or p-toluenesulfonic acid

    Solvents: Organic solvents like toluene or xylene

    Temperature: Elevated temperatures around 150-200°C

    Reaction Time: Several hours to ensure complete conversion

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

4-((1,3-Dioxo-1,3-dihydroisobenzofuran-5-yl)oxy)isobenzofuran-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the dione groups to diols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles like amines or alcohols under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinone derivatives, while reduction produces diols.

Scientific Research Applications

4-((1,3-Dioxo-1,3-dihydroisobenzofuran-5-yl)oxy)isobenzofuran-1,3-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of advanced materials, such as high-performance polymers and coatings.

Mechanism of Action

The mechanism by which 4-((1,3-Dioxo-1,3-dihydroisobenzofuran-5-yl)oxy)isobenzofuran-1,3-dione exerts its effects involves its ability to interact with various molecular targets. The compound’s reactive dione groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. This reactivity underlies its potential therapeutic and biochemical applications.

Comparison with Similar Compounds

Similar Compounds

    Phthalic Anhydride: A simpler anhydride used in the synthesis of polyesters and alkyd resins.

    Naphthalene-1,8-dicarboxylic Anhydride: Another anhydride with similar reactivity but different structural properties.

    Maleic Anhydride: Known for its use in the production of unsaturated polyester resins.

Uniqueness

4-((1,3-Dioxo-1,3-dihydroisobenzofuran-5-yl)oxy)isobenzofuran-1,3-dione is unique due to its symmetrical structure and the presence of two reactive dione groups. This dual functionality allows for diverse chemical modifications and applications, distinguishing it from simpler anhydrides.

Properties

IUPAC Name

4-[(1,3-dioxo-2-benzofuran-5-yl)oxy]-2-benzofuran-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H6O7/c17-13-8-5-4-7(6-10(8)15(19)22-13)21-11-3-1-2-9-12(11)16(20)23-14(9)18/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPVHOFITDJSMOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)OC3=CC4=C(C=C3)C(=O)OC4=O)C(=O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H6O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50561838
Record name 4-[(1,3-Dioxo-1,3-dihydro-2-benzofuran-5-yl)oxy]-2-benzofuran-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50561838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50662-95-8
Record name 4-[(1,3-Dioxo-1,3-dihydro-2-benzofuran-5-yl)oxy]-2-benzofuran-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50561838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4'-Oxydiphthalic Anhydride
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